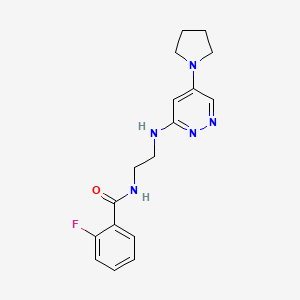

2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide:

Cancer Research

This compound has shown potential as a kinase inhibitor, which is crucial in cancer research. Kinase inhibitors can block specific enzymes involved in the growth and spread of cancer cells. The pyridazine moiety in the compound is particularly effective in targeting various kinases, making it a promising candidate for developing anti-cancer therapies .

Neurodegenerative Diseases

The compound’s ability to inhibit tropomyosin receptor kinases (TrkA/B/C) is significant for neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease. By targeting these kinases, the compound can potentially modulate neurotrophic signaling pathways, which are often dysregulated in these conditions .

Positron Emission Tomography (PET) Imaging

Due to its fluorinated structure, this compound can be used as a radioligand in PET imaging. PET imaging is a powerful tool for visualizing biological processes in vivo. The compound’s ability to bind selectively to specific targets makes it useful for diagnosing and monitoring diseases .

Anti-inflammatory Applications

The compound’s structure suggests potential anti-inflammatory properties. Pyridazine derivatives have been studied for their ability to inhibit enzymes and pathways involved in inflammation. This makes the compound a candidate for developing new anti-inflammatory drugs .

Antimicrobial Research

The pyrrolidine and pyridazine rings in the compound are known for their antimicrobial properties. These structures can disrupt bacterial cell walls or inhibit essential bacterial enzymes, making the compound a potential candidate for developing new antibiotics .

Cardiovascular Research

The compound may also have applications in cardiovascular research. Pyridazine derivatives have been studied for their vasodilatory effects, which can help in treating conditions like hypertension and heart failure. The compound’s ability to modulate blood vessel function makes it a promising candidate in this field.

Drug Metabolism Studies

The compound can be used in drug metabolism studies to understand how it is processed in the body. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for developing safe and effective drugs .

Synthetic Chemistry

In synthetic chemistry, the compound can serve as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile tool for chemists working on novel drug designs and other applications .

These applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Pyrrolidine in Drug Discovery Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones A brief review of the biological potential of indole derivatives 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring of this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring in this compound, a phenomenon called “pseudorotation”, could potentially influence its action in different environments .

Eigenschaften

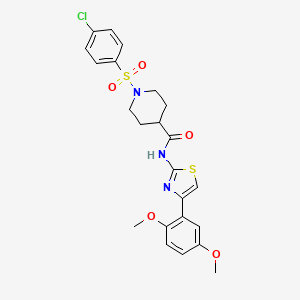

IUPAC Name |

2-fluoro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c18-15-6-2-1-5-14(15)17(24)20-8-7-19-16-11-13(12-21-22-16)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNVCBYFIFPKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2544016.png)

![(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544020.png)

![Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2544025.png)

![(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2544030.png)

![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)

![4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2544035.png)

![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)